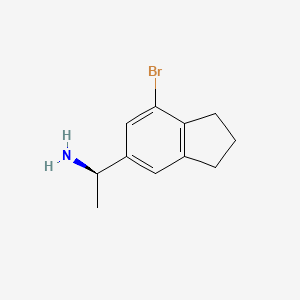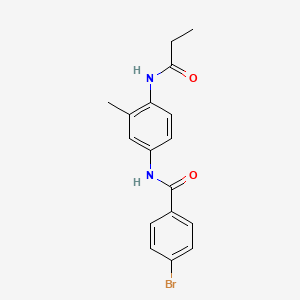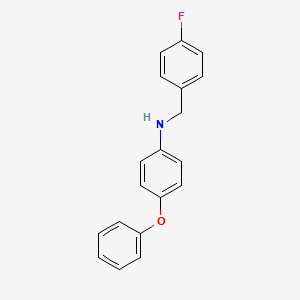
(R)-1-(7-Bromo-2,3-dihydro-1H-inden-5-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(7-Bromo-2,3-dihydro-1H-inden-5-yl)ethan-1-amine is a chiral amine compound with a bromine atom attached to the indane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(7-Bromo-2,3-dihydro-1H-inden-5-yl)ethan-1-amine typically involves the following steps:
Bromination: The starting material, 2,3-dihydro-1H-indene, undergoes bromination to introduce the bromine atom at the 7-position.
Chiral Resolution: The brominated intermediate is then subjected to chiral resolution to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, solvent, and reaction time to ensure efficient bromination, chiral resolution, and amination.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(7-Bromo-2,3-dihydro-1H-inden-5-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: The major products are ketones or aldehydes.
Reduction: The major products are alcohols or amines.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Applications De Recherche Scientifique
®-1-(7-Bromo-2,3-dihydro-1H-inden-5-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ®-1-(7-Bromo-2,3-dihydro-1H-inden-5-yl)ethan-1-amine involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in binding to target proteins or enzymes, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-(7-Bromo-2,3-dihydro-1H-inden-5-yl)ethan-1-amine: The enantiomer of the compound with different chiral properties.
1-(7-Bromo-2,3-dihydro-1H-inden-5-yl)ethan-1-ol: A similar compound with a hydroxyl group instead of an amine group.
1-(7-Bromo-2,3-dihydro-1H-inden-5-yl)ethan-1-thiol: A thiol derivative with different chemical reactivity.
Uniqueness
®-1-(7-Bromo-2,3-dihydro-1H-inden-5-yl)ethan-1-amine is unique due to its specific chiral configuration and the presence of both a bromine atom and an amine group. This combination of features makes it a valuable compound for various chemical and biological applications.
Propriétés
Formule moléculaire |
C11H14BrN |
|---|---|
Poids moléculaire |
240.14 g/mol |
Nom IUPAC |
(1R)-1-(7-bromo-2,3-dihydro-1H-inden-5-yl)ethanamine |
InChI |
InChI=1S/C11H14BrN/c1-7(13)9-5-8-3-2-4-10(8)11(12)6-9/h5-7H,2-4,13H2,1H3/t7-/m1/s1 |
Clé InChI |
JNPRFIBGVDIVFP-SSDOTTSWSA-N |
SMILES isomérique |
C[C@H](C1=CC2=C(CCC2)C(=C1)Br)N |
SMILES canonique |
CC(C1=CC2=C(CCC2)C(=C1)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B12994565.png)
![2-(Piperazin-1-ylmethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12994572.png)

![7-Bromo-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B12994588.png)


![5-Methyl-5-azaspiro[3.5]nonane-6,8-dione](/img/structure/B12994601.png)
![1-{[Bis(2-hydroxyethyl)amino]methyl}cyclopentan-1-ol](/img/structure/B12994620.png)
![(1R,6R,7S)-7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane](/img/structure/B12994622.png)
![2-Chloro-4-fluorodibenzo[b,d]furan](/img/structure/B12994635.png)

